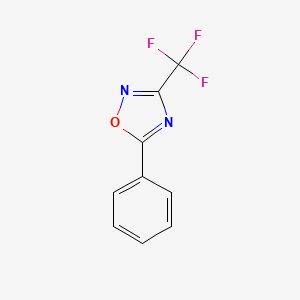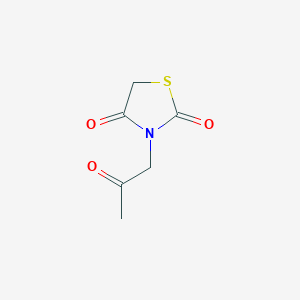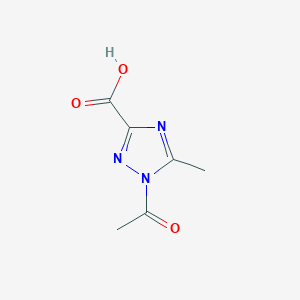![molecular formula C16H9FO2S B14398256 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89478-00-2](/img/structure/B14398256.png)
2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine and industry. The presence of the 4-fluorophenyl group and the sulfanyl group attached to the naphthalene-1,4-dione core structure imparts unique chemical and biological properties to this compound.
Métodos De Preparación
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-fluorothiophenol in the presence of a base such as sodium carbonate in ethanol . This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the 4-fluorophenylsulfanyl group. The reaction conditions are mild, and the product is obtained in good yield.
Análisis De Reacciones Químicas
2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be oxidized to form more reactive species.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Major products formed from these reactions include hydroquinones, substituted quinones, and various adducts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of dyes and pigments due to its quinone structure.
Mecanismo De Acción
The biological activity of 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This redox activity is crucial for its antimicrobial and anticancer properties. The compound can also interact with various molecular targets, including enzymes and DNA, leading to the inhibition of essential cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione include other 1,4-naphthoquinone derivatives such as:
Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone with antimicrobial properties.
Juglone: Another natural derivative with antifungal and anticancer activities.
Naphthazarin: A 5,8-dihydroxy derivative known for its redox properties and biological activities.
Compared to these compounds, this compound is unique due to the presence of the 4-fluorophenylsulfanyl group, which enhances its chemical reactivity and biological activity.
Propiedades
Número CAS |
89478-00-2 |
|---|---|
Fórmula molecular |
C16H9FO2S |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9FO2S/c17-10-5-7-11(8-6-10)20-15-9-14(18)12-3-1-2-4-13(12)16(15)19/h1-9H |
Clave InChI |
HVBRSECQTLKEIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)SC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)

![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)


![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)

![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)

![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)

![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)

